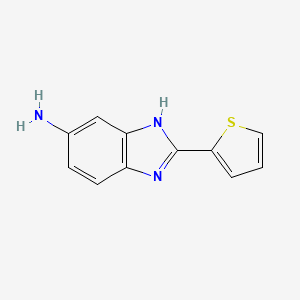

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine

Descripción general

Descripción

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C11H9N3S and a molecular weight of 215.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which combines a thiophene ring with a benzimidazole moiety, making it a subject of interest for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. The reaction can be summarized as follows:

Starting Materials: 2-aminobenzimidazole and thiophene-2-carboxaldehyde.

Catalyst: Often a Lewis acid such as zinc chloride or aluminum chloride.

Solvent: Commonly used solvents include ethanol or methanol.

Reaction Conditions: The reaction is typically conducted at temperatures ranging from 60°C to 80°C for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have shown that benzimidazole derivatives, including 2-thiophen-2-yl-1H-benzoimidazol-5-ylamine, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various human cancer cell lines, demonstrating higher efficacy than reference drugs in inhibiting cell proliferation . The presence of the thiophene ring enhances the bioactivity of these compounds through improved binding to target proteins involved in cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives are known to exhibit potent antimicrobial effects against a range of pathogens. Studies indicate that modifications to the benzimidazole framework can lead to enhanced activity against both Gram-positive and Gram-negative bacteria . This is particularly relevant in the context of rising antibiotic resistance.

Anti-Diabetic Potential

Another promising application lies in the anti-diabetic potential of thiophene-based compounds. Research has identified certain derivatives as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making these compounds candidates for developing new anti-diabetic medications .

Material Science Applications

Dyeing and Textile Finishing

The unique properties of thiophene derivatives have led to their utilization in textile dyeing processes. Studies have shown that these compounds can enhance the dyeing characteristics of fabrics, particularly nylon and polyester blends. The incorporation of this compound into dye formulations has resulted in improved spectral characteristics and fastness properties .

Case Study: Anticancer Screening

A recent study focused on synthesizing a series of benzimidazole derivatives, including this compound, which were screened for anticancer activity against multiple human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutic agents .

Case Study: Antimicrobial Efficacy

In another study, a range of thiophene derivatives were synthesized and tested for antimicrobial activity using the disk diffusion method. The results showed that specific compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as a lead compound in developing new antibiotics .

Table 1: Anticancer Activity Screening Results

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 2-Thiophen-2-yl-benzimidazole | MCF7 | 10 | 15 |

| 2-Thiophen-2-yl-benzimidazole | HeLa | 8 | 12 |

| 2-Thiophen-2-yl-benzimidazole | A549 | 15 | 20 |

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Thiophen-2-yl-benzimidazole | Staphylococcus aureus | 22 |

| 2-Thiophen-2-yl-benzimidazole | Escherichia coli | 18 |

| 2-Thiophen-2-yl-benzimidazole | Pseudomonas aeruginosa | 20 |

Mecanismo De Acción

The mechanism of action of 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Thiophen-2-yl-1H-benzimidazole: Similar structure but lacks the amine group.

2-Thiophen-2-yl-1H-benzimidazol-5-ylmethanol: Contains a hydroxyl group instead of an amine group.

2-Thiophen-2-yl-1H-benzimidazol-5-ylcarboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine is unique due to the presence of both the thiophene ring and the benzimidazole moiety, along with an amine group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject for research.

Actividad Biológica

Chemical Identity

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine, with the molecular formula and a molecular weight of approximately , is characterized by the presence of a thiophene ring, a benzimidazole moiety, and an amine group. This unique structural composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The compound is typically synthesized through the condensation of 2-aminobenzimidazole with thiophene-2-carboxaldehyde, often utilizing Lewis acid catalysts like zinc chloride or aluminum chloride under controlled conditions. Common solvents for this reaction include ethanol or methanol, with temperatures maintained between and to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various benzimidazole derivatives reported that compounds structurally related to this compound demonstrated potent inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis and modulation of cell cycle regulators. For instance, compounds with similar structures have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an enzyme inhibitor. Specifically, it has been studied as an inhibitor of α-glucosidase, which is relevant in the management of type 2 diabetes mellitus. The IC50 values for related compounds suggest that modifications in the benzimidazole structure can enhance inhibitory potency .

Antiviral Activity

Preliminary investigations into antiviral properties have shown that derivatives of this compound exhibit activity against various viruses, including influenza and hepatitis C virus (HCV). The structure-activity relationship (SAR) analysis indicated that certain substitutions on the thiophene ring significantly enhanced antiviral efficacy, with some derivatives showing IC50 values lower than those of established antiviral drugs .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The presence of both thiophene and benzimidazole moieties allows for versatile interactions at the molecular level, potentially leading to inhibition or modulation of target proteins .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer, Enzyme Inhibitor | Varies | Unique structural features enhance activity |

| 5-(Arylideneamino)-1H-benzimidazole | α-glucosidase inhibitor | 0.64 ± 0.05 | Related structure shows potential for diabetes treatment |

| Benzimidazole derivatives | Antiviral against HCV and influenza | <10 | Variations in substitution affect potency |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer potential of various benzimidazole derivatives, including those similar to this compound. The study reported that certain derivatives induced apoptosis in MCF-7 cells through mitochondrial pathway activation, highlighting the importance of structural modifications for enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thiophene-based compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that modifications leading to increased lipophilicity enhanced membrane penetration and subsequent antibacterial activity .

Propiedades

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODERBZFANUDJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354091 | |

| Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51759-47-8 | |

| Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.